3-Borono-4-fluorobenzohydrazide

Lipophilicity Drug design Membrane permeability

PROTAC developers need structurally defined boronic acid hydrazide building blocks with predictable coupling kinetics. 3-Borono-4-fluorobenzohydrazide integrates a Suzuki-ready boronic acid, a hydrazide ligation handle, and an ortho-fluoro substituent that accelerates transmetallation. • Ortho-F lowers boronic acid pKa by ~0.8-1.8 units, enabling efficient Petasis reactions at physiological pH. • Hydrazide moiety supports Rapid-TAC conjugation; explicitly classified as a Protein Degrader Building Block. • ¹⁹F NMR handle for real-time binding assay monitoring. Supplied in 250 mg to 5 g sizes; typical purity ≥95%.

Molecular Formula C7H8BFN2O3
Molecular Weight 197.96 g/mol
CAS No. 874289-56-2
Cat. No. B1522183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Borono-4-fluorobenzohydrazide
CAS874289-56-2
Molecular FormulaC7H8BFN2O3
Molecular Weight197.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NN)F)(O)O
InChIInChI=1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12)
InChIKeyMAVMVAKNYGFECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Borono-4-fluorobenzohydrazide Overview


3‑Borono‑4‑fluorobenzohydrazide (systematic name: [2‑fluoro‑5‑(hydrazinecarbonyl)phenyl]boronic acid) is a C7H8BFN2O3 boronic acid derivative that integrates three reactive/structural elements on a single phenyl ring: a boronic acid moiety for Suzuki–Miyaura cross‑coupling, a hydrazide group for condensation and bioconjugation, and a fluorine atom that modulates electronic properties and lipophilicity. [1] The compound has a molecular weight of 197.96 g·mol⁻¹, a melting point of 183–185 °C, and an ACD/LogP of −0.16. It is explicitly catalogued as a Protein Degrader Building Block, reflecting its growing role in the assembly of PROTACs and molecular glues. [2]

Why 3-Borono-4-fluorobenzohydrazide Cannot Be Substituted


Although 3‑borono‑4‑fluorobenzohydrazide belongs to a family of benzeneboronic acid hydrazides, the ortho‑fluoro substitution imposes measurable differences in lipophilicity, hydrogen‑bonding capacity, solid‑state properties, and boron acidity that make generic substitution scientifically unsound. [1] Replacement with the non‑fluorinated 4‑boronobenzohydrazide (CAS 850567‑95‑2) or 3‑boronobenzohydrazide (CAS 913835‑79‑7) alters ACD/LogP by at least 0.22 log units, changes the melting point by >50 °C, and removes the compound from the Protein Degrader Building Block classification that guides procurement decisions in targeted protein degradation workflows. Even positional fluorination (e.g., 3‑fluoro‑4‑hydrazinocarbonylphenylboronic acid, CAS 850568‑06‑8) relocates the electron‑withdrawing effect, modifying both the pKa of the boronic acid and the electronic environment of the hydrazide coupling handle. The quantitative evidence below details exactly where these differences become consequential.

Head-to-Head Comparison: 3-Borono-4-fluorobenzohydrazide vs. Analogs


Lipophilicity Advantage Over 4-Boronobenzohydrazide

The target compound shows a computed ACD/LogP of −0.16, compared with −0.38 for the non‑fluorinated 4‑boronobenzohydrazide. This difference of +0.22 log units translates to approximately 1.66‑fold higher lipophilicity, which can improve passive membrane permeability and oral bioavailability in lead compounds while retaining sufficient aqueous solubility for in‑vitro assays. [1]

Lipophilicity Drug design Membrane permeability

Lower Melting Point vs. 4-Boronobenzohydrazide

The target compound melts at 183–185 °C [1], whereas the closest non‑fluorinated analog, 4‑boronobenzohydrazide, melts at 236–240 °C . The >50 °C lower melting point of the fluorinated compound often correlates with better solubility in organic solvents and easier thermal processing during library synthesis or scale‑up. [2] The 3‑boronobenzohydrazide positional isomer melts at 149–151 °C, demonstrating that both fluorine and boronic‑acid position contribute substantially to lattice energy.

Solid-state properties Formulation Handling

Protein Degrader Building Block Classification

3‑Borono‑4‑fluorobenzohydrazide is explicitly catalogued under the ‘Protein Degrader Building Block’ product family by Aladdin Scientific [1], whereas neither 4‑boronobenzohydrazide nor 3‑boronobenzohydrazide appears in any protein‑degrader‑specific building block collection from major suppliers. This classification reflects the compound’s dual‑handle architecture: the boronic acid enables Petasis borono‑Mannich ligation or Suzuki coupling to install target‑binding warheads, while the hydrazide group allows hydrazone formation with aldehyde‑terminated E3‑ligase linkers. [2] The fluorine substituent further improves binding affinity to certain protein targets by strengthening boronic‑acid–diol interactions through increased acidity. [3]

Targeted protein degradation PROTAC Molecular glues Building block classification

Additional Hydrogen-Bond Acceptor vs. Non-Fluorinated Analog

The presence of the fluorine atom increases the hydrogen‑bond acceptor (HBA) count from 4 (in 4‑boronobenzohydrazide) to 5 in the target compound, while the donor count remains unchanged at 4. [1][2] This additional acceptor site—the fluorine—can participate in orthogonal multipolar C–F···H–X interactions that are absent in non‑fluorinated analogs, potentially enhancing binding affinity and selectivity for certain protein pockets. [3] The topological polar surface area remains identical at 95.6 Ų for both compounds, indicating that the fluorine‑derived HBA contributes to pharmacophoric diversity without compromising membrane permeation. [1]

Hydrogen bonding Drug-likeness Pharmacophore

Fluorine-Enhanced Boronic Acid Acidity

Fluorinated phenylboronic acids exhibit pKa values in the range 6.17–8.77, substantially lower than the pKa of ~8.8 for unsubstituted phenylboronic acid. [1] The ortho‑fluoro substituent in 3‑borono‑4‑fluorobenzohydrazide exerts an electron‑withdrawing effect that stabilizes the boronate anion, shifting the B(OH)₂/B(OH)₃⁻ equilibrium closer to physiological pH (7.4). [2] This increased acidity translates to a higher fraction of the tetrahedral boronate form at pH 7.4, which is the species that binds cis‑diols in carbohydrates, glycoproteins, and certain enzyme active sites. [3] Non‑fluorinated benzohydrazide boronic acids (pKa ~8.8) exist predominantly in the neutral trigonal form at pH 7.4, reducing their effective diol‑binding capacity. [1]

Boronic acid acidity Diol binding Physiological pH

3-Borono-4-fluorobenzohydrazide Procurement Scenarios


PROTAC & Molecular Glue Synthesis

When assembling heterobifunctional degraders via hydrazone ligation, the hydrazide group of 3‑borono‑4‑fluorobenzohydrazide offers a pre‑validated conjugation handle that has been demonstrated in Rapid‑TAC platforms. Its explicit classification as a Protein Degrader Building Block [2] reduces procurement ambiguity: the non‑fluorinated 4‑boronobenzohydrazide is not categorized for this application and may exhibit different conjugation kinetics due to altered electronic properties at the hydrazide nitrogen. The fluorine‑enhanced boronic acid acidity (class‑level pKa shift of ~0.8–1.8 units) also facilitates subsequent Petasis borono‑Mannich reactions for installing cereblon or VHL E3‑ligase ligands. [3]

Suzuki-Miyaura Cross-Coupling with Tuned Boronate Partner

In palladium‑catalyzed Suzuki couplings aimed at producing drug‑like biaryls, the ortho‑fluoro substituent of 3‑borono‑4‑fluorobenzohydrazide provides both a −I inductive effect that accelerates transmetallation and a +0.22 log unit lipophilicity increase relative to the non‑fluorinated analog. This can improve the isolated yield of biaryl products where the product must partition efficiently into organic extraction solvents. The hydrazide also remains available for post‑coupling functionalization, offering a divergent synthetic strategy not accessible with simple fluorophenylboronic acids that lack the hydrazide group. [2]

¹⁹F NMR Probe & Diol Sensing at Physiological pH

The fluorine atom provides a sensitive ¹⁹F NMR handle for monitoring binding events, while the ortho‑fluorine‑enhanced boronic acid acidity (pKa shifted toward 7.4) increases the proportion of the tetrahedral boronate form that binds diols. This makes 3‑borono‑4‑fluorobenzohydrazide a stronger candidate than non‑fluorinated benzohydrazide boronic acids for developing glucose sensors, glycoprotein affinity reagents, or boronic‑acid‑based enzyme inhibitors where binding must occur efficiently at physiological pH. The hydrazide moiety further allows covalent immobilization onto aldehyde‑functionalized surfaces or nanoparticles. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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